molecular formula C7H2BrClFNS B2521364 6-Bromo-2-chloro-5-fluorobenzo[d]thiazole CAS No. 1812890-12-2

6-Bromo-2-chloro-5-fluorobenzo[d]thiazole

Cat. No. B2521364
CAS RN: 1812890-12-2
M. Wt: 266.51
InChI Key: UGCSTPXIODRBMO-UHFFFAOYSA-N
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Description

The compound 6-Bromo-2-chloro-5-fluorobenzo[d]thiazole is a halogenated benzo[d]thiazole derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. These compounds often serve as building blocks for more complex molecules and have been studied for their potential use in various chemical reactions and as intermediates in the synthesis of pharmacologically active agents.

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives has been reported in the literature. For instance, an efficient synthesis of a precursor for PET radioligand [18F]SP203, which is structurally similar to 6-Bromo-2-chloro-5-fluorobenzo[d]thiazole, was achieved using a new synthon for Sonogashira coupling, yielding the title compound in 56% overall yield starting from 4-bromo-2-formylthiazole . This demonstrates the potential synthetic routes that could be adapted for the synthesis of 6-Bromo-2-chloro-5-fluorobenzo[d]thiazole, utilizing halogenated starting materials and coupling reactions.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of 6-bromobenzo[d]thiazol-2-amine, a compound with a similar core structure, was characterized by X-ray diffraction analysis, revealing the presence of supramolecular synthons and hydrogen bonding patterns in the crystalline state . These structural insights are crucial for understanding the molecular geometry and potential reactive sites of 6-Bromo-2-chloro-5-fluorobenzo[d]thiazole.

Chemical Reactions Analysis

Benzo[d]thiazole derivatives are known to participate in various chemical reactions. The study of non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives has increased understanding of the binding properties of these compounds . This suggests that 6-Bromo-2-chloro-5-fluorobenzo[d]thiazole may also engage in similar interactions, which could be exploited in the design of new materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives are influenced by their substituents. For instance, the introduction of fluorine atoms and branched alkyl chains in 5,6-difluorobenzo[c][1,2,5]thiadiazole-based polymers affected their optoelectronic and photovoltaic properties, leading to high power conversion efficiency in polymer solar cells . This highlights the importance of substituent effects on the properties of benzo[d]thiazole derivatives, which would also apply to 6-Bromo-2-chloro-5-fluorobenzo[d]thiazole, potentially affecting its reactivity, stability, and suitability for various applications.

Scientific Research Applications

Chemical Synthesis and Material Science

  • Prediction and Analysis of Chemical Binding : Studies have utilized derivatives of benzo[d]thiazole to predict binding capabilities with metals, employing techniques like FT-Raman spectroscopy and DFT calculations. These analyses aid in understanding the interactions between benzo[d]thiazole derivatives and metals like gold, providing insights into their potential applications in material science and catalysis (Sun et al., 2008).

  • Regioselective Catalysis : Research into the intramolecular arylthiolations facilitated by ligand-free Cu and Pd catalyzed reactions has highlighted the utility of halogen-substituted benzo[d]thiazoles. These reactions demonstrate regioselective C–S bond formation, showcasing potential pathways for synthesizing complex thiazole-based architectures in organic chemistry (Sahoo et al., 2012).

Biological and Pharmacological Research

  • Antimicrobial Activity : Derivatives of benzo[d]thiazole have been synthesized and evaluated for their antimicrobial efficacy. Some compounds have shown promising activity against various bacteria and fungi, suggesting their potential as leads for developing new antimicrobial agents (Badiger et al., 2013).

  • Antimelanogenesis Agents : Research into 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives has identified compounds with significant tyrosinase inhibitory effects. These findings indicate potential applications in treating hyperpigmentation disorders by inhibiting melanin production (Ha et al., 2012).

Spectroscopic and Photophysical Properties

  • Spectroscopic Properties : The study of halogen-substituted benzo[d]thiazoles has provided insights into their spectroscopic and photophysical properties. Such research contributes to the development of new fluorophores for applications in molecular imaging and fluorescent labeling (Misawa et al., 2019).

Mechanism of Action

properties

IUPAC Name

6-bromo-2-chloro-5-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNS/c8-3-1-6-5(2-4(3)10)11-7(9)12-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCSTPXIODRBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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